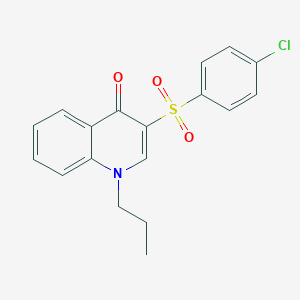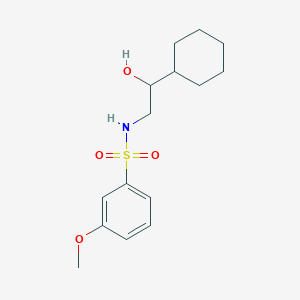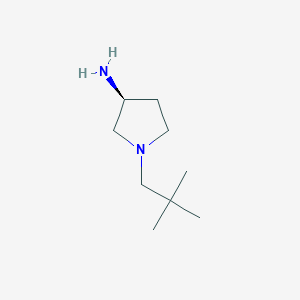![molecular formula C18H20N4O5S B2517719 N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251620-15-1](/img/structure/B2517719.png)
N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds discussed in the provided papers are part of a class of acetamides that have been synthesized and evaluated for their selectivity and affinity towards the Peripheral Benzodiazepine Receptor (PBR). These compounds, specifically 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, have been investigated for their potential role in modulating steroid biosynthesis in C6 glioma cells. The research aims to understand the structural features that contribute to high affinity and selectivity towards PBR over the central benzodiazepine receptor (CBR) .
Synthesis Analysis
The synthesis of these compounds involves a novel synthetic method that allows for the introduction of various substituents on the pyrimidine moiety. The variability of these substituents has been explored to determine their effects on the binding affinity to PBR. The papers suggest that the structural features, particularly the substituents on the pyrimidine ring, are crucial for achieving high selectivity for PBR as opposed to CBR .
Molecular Structure Analysis
The molecular structure of these acetamides is characterized by a 2-phenylpyrazolo[1,5-a]pyrimidine core with an acetamide group. The research includes a 3D-QSAR investigation to evaluate the impact of different substitutions on the acetamide moiety. This analysis helps in understanding the three-dimensional structural requirements for the binding of these ligands to the PBR .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions these compounds undergo. However, a subset of these compounds has been tested for their ability to stimulate steroid biosynthesis in C6 glioma rat cells. This suggests that the compounds may interact with the PBR to modulate the biosynthesis of steroids, indicating a biochemical reaction that is mediated by the binding of these ligands to the receptor .
Physical and Chemical Properties Analysis
While the papers do not detail the physical and chemical properties of these specific compounds, the binding assays carried out using radioligands for PBR and CBR provide insight into the affinity and selectivity of these ligands. The compounds exhibit a broad range of binding affinities, with some showing high selectivity for PBR. These properties are essential for their potential therapeutic application and for understanding their interaction with biological membranes and receptors .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
Research into related compounds includes the development of radioligands for imaging purposes, such as in the study by Dollé et al. (2008), where a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands of the translocator protein (18 kDa), indicating their application in positron emission tomography (PET) imaging (Dollé, F., Hinnen, F., Damont, A., et al., 2008).
Anti-inflammatory and Analgesic Agents
Compounds related to pyrimidinones and oxazinones have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were developed using citrazinic acid as a starting material, showing significant anti-inflammatory activity comparable to reference drugs (Abdulla, M. M., 2008).
Antimicrobial Applications
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates their potential as antimicrobial agents. These compounds were developed using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material and showed good antibacterial and antifungal activities (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds, derived from N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, indicate the diverse potential applications of related chemical structures in agriculture (Fadda, A., Salam, M., Tawfik, E., et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-10(2)22-17(24)16-13(9-28-20-16)21(18(22)25)8-15(23)19-12-7-11(26-3)5-6-14(12)27-4/h5-7,9-10H,8H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUYUQQNOKLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)



![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)